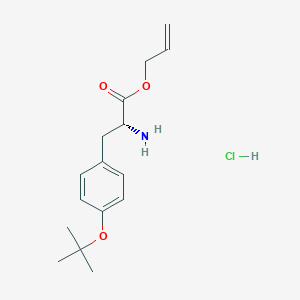

H-D-Tyr(tbu)-allylesterhcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

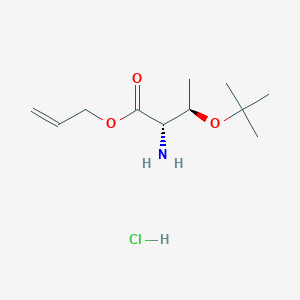

“H-D-Tyr(tbu)-allylesterhcl” is a chemical compound with the molecular formula C16H24ClNO3 . It is also known by other names such as “D-Tyr (Tbu)-Oall HCl”, “H-D-TYR (TBU)-OAL HCL”, and “H-D-Tyr (tBu)-allyl ester” among others .

Synthesis Analysis

The synthesis of “this compound” is not explicitly mentioned in the search results. However, the synthesis of a similar compound, “L-Tyr(tBu)-OH”, has been reported . It is synthesized from “Fmoc-LTyr(tBu)-OH” and is used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C)(C)OC1=CC=C(C=C1)CC@HO)N . The compound has a molecular weight of 313.82 g/mol .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 313.82 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Applications De Recherche Scientifique

Material Science and Chemistry

- Substrate Selectivity and Deposition Processes : Research on tert-butylallylcobalttricarbonyl (tBu-AllylCo(CO)3) has revealed its strong substrate selectivity during the atomic layer deposition of metallic cobalt. This compound exhibits a unique reaction behavior with Si surfaces, enabling precise material deposition, which could be vital for nanotechnology and semiconductor manufacturing (J. Kwon et al., 2012).

Peptide Synthesis and Biochemistry

- Peptide Amide Synthesis : Studies have shown the importance of anchor-linked intermediates in peptide amide synthesis. The research indicates that using dimeric anchors on solid supports can lead to efficient synthesis methods for peptides, which is crucial for developing therapeutic peptides and understanding protein functions (Insa Flechsler et al., 1995).

- Enzymatic Function and Inhibition : Research into peptide aldehydes as inhibitors of proteasomes provides insights into their potential therapeutic applications, including the treatment of cancer and neurodegenerative diseases. Understanding how these compounds interact with biological enzymes can lead to the development of novel drugs (A. Escherich et al., 1997).

Advanced Biomedical Applications

- Radioimmunotherapy : The development of iodine-131 D-amino acid YYK peptide for labeling anti-CD20 antibodies represents a significant advancement in radioimmunotherapy. This compound offers improved stability and reduced in vivo dehalogenation, potentially enhancing the efficacy of treatments for conditions like lymphoma (K. Sadri et al., 2009).

Molecular Gelators

- Low Molecular Weight Organogelators : The gelation properties of simple tyrosine derivatives, such as L-Tyr(tBu)-OH, have opened new avenues in the development of low molecular weight organogelators. These compounds can gel various organic solvents, showing potential for applications in drug delivery systems, environmental cleanup, and material science (Güzide Aykent et al., 2019).

Safety and Hazards

The safety data sheet for “H-D-Tyr(tbu)-allylesterhcl” is not available in the search results. For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the supplier .

Propriétés

IUPAC Name |

prop-2-enyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218962-74-4 |

Source

|

| Record name | D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218962-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.